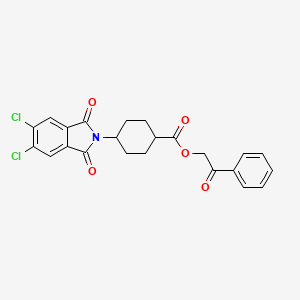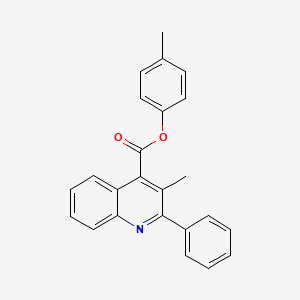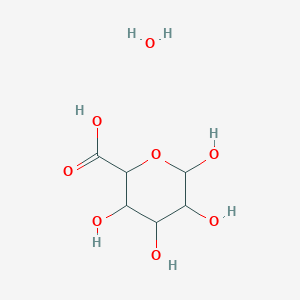
2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5,6-dichloro-1,3-dioxoisoindoline intermediate, which is then reacted with cyclohexane-1-carboxylic acid. The final step involves the esterification of the carboxylic acid with 2-oxo-2-phenylethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate esterification reactions. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Halogen atoms in the dichloroisoindoline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include inhibition of signal transduction processes that are critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate
- 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)butanoate
Uniqueness
Compared to similar compounds, 2-oxo-2-phenylethyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate is unique due to its cyclohexane-1-carboxylate moiety, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C23H19Cl2NO5 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
phenacyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H19Cl2NO5/c24-18-10-16-17(11-19(18)25)22(29)26(21(16)28)15-8-6-14(7-9-15)23(30)31-12-20(27)13-4-2-1-3-5-13/h1-5,10-11,14-15H,6-9,12H2 |
InChI Key |
WDANVOGKARAASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)OCC(=O)C2=CC=CC=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12461779.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)
![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)
![4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B12461803.png)


![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
![2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)](/img/structure/B12461826.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B12461834.png)



